4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one

Purity Quality Control Pharmaceutical Intermediate

Researchers developing kinase inhibitors or targeting oncogenic Ras signaling often face challenges with inconsistent intermediate purity, which can confound SAR data and reduce synthetic yields. This compound directly addresses that pain point. Its 4-amino-2-(trifluoromethyl)phenyl substitution pattern is critical for TrkA inhibitor activity (IC50 values in the low nanomolar range) and metabolic stability. Sourcing it at ≥98% purity eliminates interference from positional isomers (e.g., CAS 882672-41-5) that alter hydrogen-bonding capability, ensuring reliable high-throughput screening results. For process chemistry, this purity minimizes in-house repurification and ensures batch-to-batch consistency in regulated environments.

Molecular Formula C11H12F3N3O
Molecular Weight 259.23 g/mol
CAS No. 1183065-10-2
Cat. No. B1372926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one
CAS1183065-10-2
Molecular FormulaC11H12F3N3O
Molecular Weight259.23 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C11H12F3N3O/c12-11(13,14)8-5-7(15)1-2-9(8)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18)
InChIKeyVZTGHCJFTAUWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Core Characteristics


4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one (CAS 1183065-10-2) is a synthetic piperazin-2-one derivative with a molecular formula of C11H12F3N3O and a molecular weight of 259.23 g/mol . It features a piperazin-2-one core N-substituted with a 4-amino-2-(trifluoromethyl)phenyl group, positioning it as a versatile intermediate in medicinal chemistry. Its predicted physicochemical properties include a boiling point of 484.9±45.0 °C and a density of 1.364±0.06 g/cm³ . The compound is offered by specialty chemical suppliers at purities ranging from 95% to ≥98%, catering to pharmaceutical R&D and quality control needs .

1
CF3-piperazinone building block for kinase inhibitor medicinal chemistry
2
Synthetic intermediate with purity grade options supporting lead optimization workflows
3
Privileged scaffold matching reported kinase pharmacophore substructures

Differentiation from In-Class Analogs


Within the piperazin-2-one class, the specific substitution pattern of the 4-amino-2-(trifluoromethyl)phenyl group critically influences electronic properties and reactivity. A simple positional isomer, 4-(2-Amino-4-(trifluoromethyl)phenyl)piperazin-2-one (CAS 882672-41-5), exhibits a different spatial orientation of the amino and trifluoromethyl groups, which can alter hydrogen-bonding capabilities and metabolic stability . Such structural variations are known to lead to divergent biological outcomes; for example, piperazin-2-one derivatives with trifluoromethyl substituents have shown differential cytotoxic effects compared to non-fluorinated analogs in cancer cell lines [1][2]. Therefore, generic substitution without experimental validation risks compromising both synthetic yield in downstream reactions and target binding affinity.

Target Compound
4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one substitution pattern
2,4-relationship of NH2 and CF3 on phenyl ring
Reported scaffold for low-nanomolar kinase inhibition (class-level)
Substitution May Differ
Positional isomer (CAS 882672-41-5) may shift hydrogen-bonding and metabolic stability
Non-fluorinated analogs may exhibit markedly different biological response
Direct replacement without validation may alter synthetic yield and target affinity

Quantitative Differentiation Evidence


Purity Specification Advantage

Supplier MolCore offers 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one with a minimum purity guarantee of 98% (NLT 98%), exceeding the 95% purity standard provided by Chemenu for the same CAS number . This elevated purity specification is particularly relevant for applications requiring high chemical definition, such as the synthesis of active pharmaceutical ingredients (APIs), where impurities can propagate into final products and complicate regulatory approval.

Purity Specification
Head-to-head
98% (NLT) vs 95% baseline
Supports higher-purity synthetic workflows
Supplier-reported; method not disclosed
Purity Quality Control Pharmaceutical Intermediate

Physicochemical Differentiation vs. Positional Isomer

The predicted acid dissociation constant (pKa) for 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one is 14.91±0.20, which reflects the combined electronic effects of the electron-withdrawing trifluoromethyl group and the electron-donating amino group in a 2,4-relationship on the phenyl ring . While direct experimental pKa data for the positional isomer 4-(2-Amino-4-(trifluoromethyl)phenyl)piperazin-2-one (CAS 882672-41-5) is not publicly available, the meta-substitution pattern in the target compound is known to influence the electron density on the piperazinone nitrogen, potentially altering its nucleophilicity and, consequently, its reactivity in alkylation or acylation reactions.

Predicted pKa
Data to verify
14.91±0.20 (predicted)
Context-dependent; positional isomer data unavailable
Inferred from substitution pattern SAR
Physicochemical Properties pKa Boiling Point

Trifluoromethyl-Piperazinones in Kinase Inhibition

Piperazin-2-one scaffolds bearing trifluoromethylphenyl groups have been identified as key pharmacophores in potent kinase inhibitors. For example, in a series of TrkA inhibitors, piperazin-2-one-containing compounds achieved IC50 values as low as 13.4 nM and 10.2 nM in ELISA-based enzymatic assays [1][2]. Although 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one itself was not the final bioactive molecule in these patents, its core structure closely mirrors the privileged scaffold responsible for high-affinity kinase binding. In contrast, piperazin-2-ones lacking the trifluoromethyl group or substituted with halogens often demonstrate significantly reduced potency (e.g., IC50 values in the micromolar range), underscoring the critical role of the CF3 moiety for target engagement [3].

Kinase Scaffold Enrichment
Class-level
~100-fold potency improvement attributed to CF3 substitution
Supports scaffold enrichment context
Patent-derived IC50; not tested on this compound directly
Kinase Inhibition TrkA Cancer

Optimal Application Scenarios


Kinase Inhibitor Medicinal Chemistry

The piperazin-2-one core with a 4-amino-2-(trifluoromethyl)phenyl substituent is a privileged scaffold for TrkA and related kinase inhibitors, as evidenced by patent examples achieving IC50 values in the low nanomolar range [1]. Procurement of the compound at ≥98% purity ensures minimal interference from impurities during initial high-throughput screening and subsequent SAR exploration, facilitating reliable interpretation of biological data.

Prenyl-Protein Transferase Inhibitor Synthesis

Piperazinone-containing compounds have been patented as inhibitors of farnesyl-protein transferase and geranylgeranyl-protein transferase type I, enzymes critical in oncogenic Ras signaling [2]. The target compound serves as a direct building block for exploring this chemical space, with the trifluoromethyl group expected to enhance metabolic stability relative to non-fluorinated counterparts.

Cytotoxic and Anticancer Agent Development

Studies on piperazin-2-one derivatives demonstrate that the inclusion of a trifluoromethyl substituent is associated with significant effects on cancer cell viability [3]. Therefore, 4-(4-Amino-2-(trifluoromethyl)phenyl)piperazin-2-one is a strategic intermediate for medicinal chemists developing novel cytotoxic agents, as it already incorporates this critical pharmacophoric element.

High-Purity Intermediate Supply

For process chemistry and scale-up applications requiring tight quality control, the availability of the compound at NLT 98% purity from suppliers like MolCore offers a clear advantage over lower-purity alternatives . This minimizes the burden of in-house purification and ensures batch-to-batch consistency in regulated pharmaceutical development environments.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
CF3-piperazinone scaffold matching
Target engagement assay fit
Prenyl-transferase inhibitor synthesis
Trifluoromethyl metabolic stability context
Enzyme inhibition endpoint review
Cancer cell-model probe synthesis
Cytotoxic pharmacophore incorporation
Cell-viability endpoint context
High-purity intermediate supply
Specification-controlled procurement
Batch-to-batch consistency review
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